The compound can be sourced from various synthetic routes involving the reaction of hydrazine derivatives with appropriate carbonyl compounds. Its classification falls under organic compounds, specifically within the category of nitrogen-containing heterocycles. Pyridazinones are often utilized in drug design due to their ability to interact with biological targets effectively.
The synthesis of 2-Phenyl-3(2H)-pyridazinone can be achieved through several methods:
These methods highlight the versatility in synthesizing 2-Phenyl-3(2H)-pyridazinone, allowing for modifications based on available reagents and desired outcomes.
The molecular structure of 2-Phenyl-3(2H)-pyridazinone features a pyridazine ring with a phenyl group at the second position. Key structural attributes include:
Spectroscopic techniques such as Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and high-resolution mass spectrometry (HRMS) are commonly employed to confirm its structure and purity . The NMR spectra typically reveal distinct peaks corresponding to the hydrogen atoms on the phenyl group and those on the pyridazine ring.
2-Phenyl-3(2H)-pyridazinone participates in various chemical reactions that expand its utility:
These reactions are crucial for developing new derivatives with enhanced pharmacological properties.
The mechanism of action for 2-Phenyl-3(2H)-pyridazinone is often linked to its interaction with specific biological targets:
The physical and chemical properties of 2-Phenyl-3(2H)-pyridazinone include:
Analytical methods such as thermal gravimetric analysis (TGA) can provide insights into its stability under heat, while differential scanning calorimetry (DSC) can help determine phase transitions .
The applications of 2-Phenyl-3(2H)-pyridazinone span various fields:
The molecular architecture of 2-phenyl-3(2H)-pyridazinone (chemical formula: C₁₀H₈N₂O; systematic name: 2-phenylpyridazin-3(2H)-one) features a pyridazinone ring where positions 1 and 2 are nitrogen atoms, and position 3 is a carbonyl oxygen. This arrangement creates a lactam-imine system with distinctive electronic properties. Key structural attributes include:
Table 1: Key Structural Parameters of 2-Phenyl-3(2H)-Pyridazinone
Parameter | Value | Method | Significance |
---|---|---|---|
Dipole Moment | 4.22 D | Computational | Enhances solubility & target binding affinity |
C3=O Bond Length | 1.230 ± 0.015 Å | X-ray diffraction | Confirms lactam tautomer dominance |
N2-N1 Bond Length | 1.325 ± 0.020 Å | X-ray diffraction | Indicates electron delocalization |
Torsion Angle (C2-N1-C1') | 5.5–12.8° | X-ray diffraction | Near-planar conformation enhances stacking |
Topological Polar Surface Area (TPSA) | 38.7 Ų | Computational | Predicts membrane permeability |
Electronically, the phenyl ring conjugation with the electron-deficient pyridazinone system creates a push-pull effect, lowering the LUMO energy and enhancing reactivity toward nucleophiles at C-4 and C-6. This electronic asymmetry is exploited in synthetic modifications for pharmacological optimization [3] [6].
The exploration of pyridazinone chemistry began in earnest during the mid-20th century, with 2-phenyl-3(2H)-pyridazinone derivatives emerging as key players in cardiovascular drug discovery:
Table 2: Historical Milestones in 2-Phenyl-3(2H)-Pyridazinone Drug Development
Timeframe | Key Compound | Therapeutic Class | Significance |
---|---|---|---|
1953 | Hydralazine* | Antihypertensive | Validated diazine scaffolds in cardiovascular therapy |
1980s | Bemoran (Bemoradan) | PDE III inhibitor | Pioneered pyridazinones as cardiotonics |
1980s | Imazodan | PDE III inhibitor | Demonstrated efficacy in congestive heart failure |
1990s | Emorfazone | NSAID/Analgesic | First pyridazinone NSAID marketed in Japan |
2022 | Deucravacitinib | TYK2 inhibitor | Validated pyridazinone in immunomodulation |
Note: Hydralazine contains a phthalazine core, structurally related to pyridazinone.
2-Phenyl-3(2H)-pyridazinone occupies a strategic niche in medicinal chemistry due to its unique combination of physicochemical and pharmacological properties:
The ongoing exploration of 2-phenyl-3(2H)-pyridazinone derivatives continues to yield novel therapeutic candidates, particularly in oncology (PARP, kinase inhibitors) and immunology (TYK2 inhibitors). Its unique capacity to engage diverse biological targets through polar interactions, while maintaining favorable drug-like properties, ensures its enduring relevance in heterocyclic chemistry and pharmaceutical development [5] [7] [10].
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0